Cas no 50992-45-5 (Phenol,2,2'-methylenebis[4-chloro-5-methyl-6-(1-methylethyl)- (9CI))
50992-45-5 structure
Product Name:Phenol,2,2'-methylenebis[4-chloro-5-methyl-6-(1-methylethyl)- (9CI)
N.o CAS:50992-45-5
MF:C21H26Cl2O2
MW:381.335944652557
CID:376916
PubChem ID:5256061
Update Time:2025-04-19
Phenol,2,2'-methylenebis[4-chloro-5-methyl-6-(1-methylethyl)- (9CI) Propriedades químicas e físicas
Nomes e Identificadores
-
- 4-chloro-6-[(5-chloro-2-hydroxy-4-methyl-3-propan-2-ylphenyl)methyl]-3-methyl-2-propan-2-ylphenol
- 6,6'-methylenebis(4-chloro-2-isopropyl-m-cresol)
- 2,2'-methanediylbis[4-chloro-5-methyl-6-(1-methylethyl)phenol]
- EINECS 256-900-0
- NS00032185
- 50992-45-5
- I685E9Y4KA
- DTXSID00198991
- UNII-I685E9Y4KA
- 4-CHLORO-6-((5-CHLORO-2-HYDROXY-4-METHYL-3-PROPAN-2-YLPHENYL)METHYL)-3-METHYL-2-PROPAN-2-YLPHENOL
- Phenol, 2,2'-methylenebis(4-chloro-5-methyl-6-(1-methylethyl)-
- 2,2'-methylenebis(4-chloro-6-isopropyl-5-methylphenol)
- Phenol,2,2'-methylenebis[4-chloro-5-methyl-6-(1-methylethyl)- (9CI)
-
- Inchi: 1S/C21H26Cl2O2/c1-10(2)18-12(5)16(22)8-14(20(18)24)7-15-9-17(23)13(6)19(11(3)4)21(15)25/h8-11,24-25H,7H2,1-6H3
- Chave InChI: GHOQPLKDCJYBIC-UHFFFAOYSA-N
- SMILES: ClC1C=C(C(=C(C=1C)C(C)C)O)CC1=CC(=C(C)C(=C1O)C(C)C)Cl
Propriedades Computadas
- Massa Exacta: 380.13118
- Massa monoisotópica: 380.130985
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 25
- Contagem de Ligações Rotativas: 4
- Complexidade: 390
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Carga de Superfície: 0
- Contagem de Tautomeros: 21
- XLogP3: 7.4
- Superfície polar topológica: 40.5
Propriedades Experimentais
- Densidade: 1.183
- Ponto de ebulição: 476.7°Cat760mmHg
- Ponto de Flash: 242.1°C
- Índice de Refracção: 1.579
- PSA: 40.46
Phenol,2,2'-methylenebis[4-chloro-5-methyl-6-(1-methylethyl)- (9CI) Literatura Relacionada
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
-
Congyu Li,Wenfu Wang,Haiyan Wang,Guokai Yan,Weiyang Dong,Zhaosheng Chu,Huan Wang,Yang Chang RSC Adv., 2021,11, 26721-26731
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
50992-45-5 (Phenol,2,2'-methylenebis[4-chloro-5-methyl-6-(1-methylethyl)- (9CI)) Produtos relacionados
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
Fornecedores recomendados
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro Ouro
CN Fornecedor
Reagente
Jiangsu Kolod Food Ingredients Co.,ltd
Membro Ouro
CN Fornecedor
A granel
Shandong Jing Kun Chemical Co.,Ltd.
Membro Ouro
CN Fornecedor
A granel
Hangzhou Cedareal Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel
Beyond Pharmaceutical Co., Ltd
Membro Ouro
CN Fornecedor
Reagente